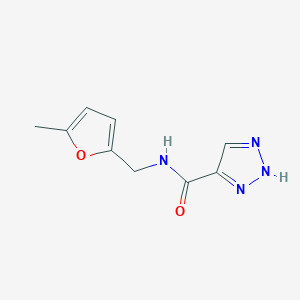

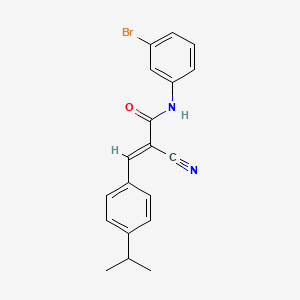

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

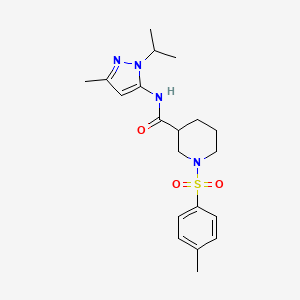

The compound “N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also seems to have a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles have been synthesized through the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides .Scientific Research Applications

Synthesis of Complex Molecules

Triazole derivatives play a crucial role in the synthesis of complex molecules, serving as intermediates or key components. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of peptidomimetics and biologically active compounds based on the triazole scaffold, overcoming challenges such as the Dimroth rearrangement (Ferrini et al., 2015). Additionally, the photooxygenation of oxazoles to form triamides, which can be used in the synthesis of macrolides, showcases the versatility of triazole-related chemistry in synthesizing complex structures (Wasserman et al., 1981).

Pharmaceutical Development

In pharmaceutical research, triazole derivatives are investigated for their potential therapeutic effects. For example, compounds with the triazole moiety have been synthesized and evaluated for antitumor and antimicrobial activities, indicating their significance in developing new medications (Riyadh, 2011). The synthesis of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides further exemplifies the interest in triazole compounds for potential pharmacological applications (Naik et al., 1974).

Materials Science

In the realm of materials science, the nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its derivatives illustrate the application of triazole compounds in designing materials with specific properties, such as high energy content and thermal stability (Qin et al., 2016).

properties

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-6-2-3-7(15-6)4-10-9(14)8-5-11-13-12-8/h2-3,5H,4H2,1H3,(H,10,14)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJVSBVASUBRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539680.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2539689.png)

![3-isobutyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539690.png)

![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2539691.png)

![5-((4-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2539694.png)